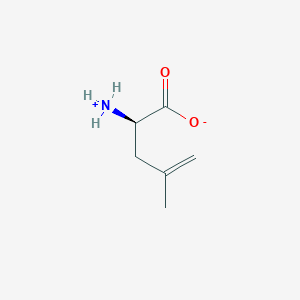

(2R)-2-azaniumyl-4-methylpent-4-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-azaniumyl-4-methylpent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h5H,1,3,7H2,2H3,(H,8,9)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABWDKROPVYJBH-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C[C@H](C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2r 2 Azaniumyl 4 Methylpent 4 Enoate and Its Stereoisomers

Stereoselective Alkylation Strategies for Unsaturated α-Amino Acids

Asymmetric alkylation provides a direct route to chiral unsaturated α-amino acids. These methods often begin with a simple amino acid precursor, like glycine (B1666218), and introduce the desired side chain through a carbon-carbon bond-forming reaction where the stereochemical outcome is controlled by a chiral influence.

Chiral Phase Transfer Catalysis in the Synthesis of Unsaturated α-Amino Acids

Chiral Phase-Transfer Catalysis (PTC) is a powerful technique for the enantioselective synthesis of α-amino acids. acs.orgcapes.gov.br This method typically involves the alkylation of a glycine-derived Schiff base (an aldimine) under biphasic conditions (solid-liquid or liquid-liquid). organic-chemistry.org A chiral quaternary ammonium (B1175870) salt, often derived from Cinchona alkaloids, transfers the enolized glycine anion from the aqueous or solid phase to the organic phase, where it reacts with an alkylating agent. organic-chemistry.orgacs.org The chiral environment created by the catalyst directs the approach of the electrophile, resulting in high enantioselectivity. organic-chemistry.org

Structurally well-defined C2-symmetric chiral quaternary ammonium bromides have proven effective in the alkylation of aldimine Schiff bases of amino acid tert-butyl esters, yielding a wide variety of α,α-dialkyl-α-amino acids. organic-chemistry.org Research has shown that catalysts featuring 3,4,5-trifluorophenyl substituents can enhance enantioselectivity. organic-chemistry.org One study compared two methods for the stereoselective synthesis of unsaturated α-amino acids: one using a Corey-Lygo catalyst under chiral PTC conditions and another using a chiral auxiliary. nih.gov Both routes utilized a Schiff base as the substrate, with the PTC approach demonstrating a viable path to the target compounds. nih.govresearchgate.net

| Catalyst Type | Substrate | Alkylating Agent | Yield | Enantiomeric Excess (ee) | Reference |

| C2-Symmetric Quaternary Ammonium Bromide | Glycine tert-butyl ester aldimine | Various Alkyl Halides | High | High | organic-chemistry.org |

| (S)-1,1'-binaphthyl-2,2'-dicarboxylic acid derived | N-(diphenylmethylene)glycine tert-butyl ester | Benzyl Bromide | 95% | 98% | capes.gov.br |

| Corey-Lygo Catalyst | Glycine Schiff base | Not Specified | Good | High | nih.govresearchgate.net |

Chiral Auxiliary Approaches for Enantioselective Synthesis

Chiral auxiliaries are recoverable stereogenic groups temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org In amino acid synthesis, an achiral glycine enolate can be alkylated diastereoselectively by attaching a chiral auxiliary to the nitrogen or carboxyl group. researchgate.net

One common strategy involves reacting pseudoephedrine with a carboxylic acid to form a chiral amide. wikipedia.org The α-proton can be removed by a non-nucleophilic base to form an enolate, and subsequent alkylation occurs stereoselectively due to the steric influence of the auxiliary's methyl group. wikipedia.org Another approach detailed in the literature involves the use of a hydroxypinanone chiral auxiliary for the stereoselective alkylation of a Schiff base substrate, providing an effective alternative to phase-transfer catalysis. nih.govresearchgate.net The use of planar-chiral tricarbonyl-chromium complexes of aryl-aldehydes as auxiliaries has also been reported to achieve high diastereoselectivity in the alkylation of glycine ethyl ester Schiff bases. researchgate.net After the alkylation step, the auxiliary is cleaved to reveal the enantiomerically enriched α-amino acid. wikipedia.org

| Chiral Auxiliary | Substrate Type | Key Feature | Diastereomeric Excess (d.e.) | Reference |

| Hydroxypinanone | Schiff Base | Steric hindrance directs alkylation | High | nih.govresearchgate.net |

| Pseudoephedrine | Carboxylic Acid Amide | Forms a chiral enolate with predictable facial bias | High | wikipedia.org |

| Planar-chiral (arene)tricarbonyl-chromium complex | Glycine Ethyl Ester Schiff Base | Bulky metal complex shields one face of the enolate | up to 100% | researchgate.net |

Development of Enantioselective Routes to Prochiral Precursors

The enantioselective functionalization of prochiral precursors is a highly efficient strategy for creating chiral molecules. In the context of amino acids, this involves transforming a molecule lacking a stereocenter into one that possesses the desired chirality in a single, stereocontrolled step. A common prochiral precursor is an imine derived from a glycine ester. nih.gov The use of a prochiral Schiff base has been shown to result in higher enantiomeric excess and yield compared to other substrates in both PTC and chiral auxiliary-based methods. nih.gov

Recent advances have focused on the enantioselective functionalization of prochiral α-amino radicals. nih.govacs.org In one strategy, a removable basic heteroarene is incorporated into the substrate, which allows for a network of noncovalent interactions with a chiral phosphoric acid catalyst. nih.gov This organized assembly controls the stereochemistry during the subsequent carbon-carbon bond-forming Giese reaction, leading to enantioenriched γ-aminobutyric acid analogues upon deprotection. nih.govacs.org

Claisen Rearrangement in Stereoselective Synthesis of γ,δ-Unsaturated Amino Acids

The Claisen rearrangement is a powerful and reliable nih.govnih.gov-sigmatropic rearrangement for forming carbon-carbon bonds. acs.org It has become a cornerstone in the synthesis of γ,δ-unsaturated amino acids because it allows for the predictable transfer of stereochemistry from a chiral allylic alcohol into the newly formed amino acid backbone. researchgate.net The reaction proceeds through a highly ordered, chair-like transition state, which accounts for its high stereoselectivity. nih.govnih.gov

Ester Enolate Claisen Rearrangements of Chiral Allylic Amino Acid Esters

The ester enolate Claisen rearrangement is a particularly effective variant for synthesizing γ,δ-unsaturated amino acids. nih.govrsc.org In this method, an N-protected amino acid, such as glycine or alanine, is esterified with a chiral allylic alcohol. researchgate.netthieme-connect.com The resulting ester is then treated with a strong base like lithium diisopropylamide (LDA) at low temperatures to form an ester enolate. nih.gov

A crucial development in this area is the chelated ester enolate Claisen rearrangement. researchgate.netnih.gov After the formation of the lithium enolate, the addition of a metal salt, most commonly zinc chloride (ZnCl₂), creates a rigid, chelated metal enolate. nih.gov This chelation fixes the geometry of the enolate and forces the rearrangement to proceed through a well-defined, chair-like transition state upon warming, leading to a high degree of diastereoselectivity. researchgate.netnih.gov This methodology is versatile and can be applied to acyclic and cyclic substrates, as well as peptides. nih.gov

| N-Protected Amino Acid | Allylic Alcohol | Metal Salt for Chelation | Diastereoselectivity | Reference |

| N-Boc-Glycine | (E)-Cinnamyl alcohol | ZnCl₂ | High | researchgate.netnih.gov |

| N-Boc-Alanine | (Z)-But-2-en-1-ol | ZnCl₂ | High | researchgate.netrsc.org |

| N-Z-Glycine | Chiral Polyhydroxylated Allylic Alcohols | ZnCl₂ | High | thieme-connect.com |

Diastereoselective Control in α-Alkylated γ,δ-Unsaturated Amino Acid Formation

The ester enolate Claisen rearrangement is also highly effective for the synthesis of α-alkylated γ,δ-unsaturated amino acids, which contain a quaternary stereocenter. rsc.org The rearrangement of chelated N-protected amino acid allylic esters proceeds in good yields and with high diastereoselectivity. rsc.orgresearchgate.net

The stereochemical outcome is dictated by the geometry of the allylic alcohol and the preference for a chair-like transition state. nih.gov For instance, an (E)-allylic alcohol precursor will preferentially lead to the formation of the syn-diastereomer, while a (Z)-allylic alcohol will yield the anti-diastereomer. This reliable control over the relative stereochemistry is a key advantage of the method. The Eschenmoser-Claisen rearrangement, which proceeds through a (Z)-N,O-ketene acetal (B89532) intermediate, has also been developed to afford anti-β-substituted γ,δ-unsaturated amino acids with excellent diastereoselectivity. nih.govnih.gov

Wittig Reaction Applications for Unsaturated Amino Acid Functionalization

The Wittig reaction is a powerful and versatile method for forming carbon-carbon double bonds, making it highly suitable for the synthesis of unsaturated amino acids from carbonyl compounds and phosphonium (B103445) ylides. wikipedia.orgmasterorganicchemistry.com This reaction is widely recognized for its reliability and functional group tolerance. wikipedia.org The driving force behind the reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine (B44618) oxide. total-synthesis.com

A significant advancement in the Wittig reaction for amino acid synthesis is the use of mild, solid-liquid phase-transfer conditions. This approach allows for the stereoselective synthesis of unsaturated amino acids without racemization. nih.gov In a key strategy, a phosphonium salt derived from an amino acid (like L-aspartic acid) is reacted with various aldehydes. nih.govacs.org

The reaction is typically performed in a solvent such as chlorobenzene, using a weak base like potassium phosphate (B84403) (K₃PO₄). acs.org This method avoids the harsh conditions that can lead to the loss of stereochemical integrity at the α-carbon of the amino acid. The use of phase-transfer catalysis (PTC) offers several advantages over conventional homogeneous reaction procedures, including simplicity and efficiency. researchgate.net The enantiomeric purity of the resulting unsaturated amino acids has been shown to be exceptionally high, often exceeding 99%. acs.org

Table 1: Wittig Reaction under Phase-Transfer Conditions

| Parameter | Condition | Rationale / Outcome | Citation |

| Catalysis | Solid-Liquid Phase-Transfer | Enables reaction between solid base and organic-soluble reactants. | nih.govacs.org |

| Base | Potassium Phosphate (K₃PO₄) | A weak base that prevents racemization of the amino acid. | acs.org |

| Solvent | Chlorobenzene | Provides a suitable medium for the reaction. | acs.org |

| Stereocontrol | High | Yields unsaturated amino acids without significant loss of enantiomeric purity. | nih.govacs.org |

| Yield | Up to 98% | Demonstrates high efficiency of the synthetic route. | acs.org |

Functionalization of the Amino Acid Side Chain through Wittig Reaction

The Wittig reaction is a powerful tool for introducing a wide variety of functional groups onto the side chain of amino acids. By choosing an appropriate aldehyde or ketone, chemists can graft specific functionalities onto the amino acid scaffold. nih.gov This is achieved by reacting a versatile amino acid phosphonium salt with different carbonyl compounds. acs.org

This methodology allows for the incorporation of groups such as trifluoromethyl, cyano, nitro, ferrocenyl, boronato, and azido (B1232118) moieties. nih.govacs.org Furthermore, reacting the amino acid Wittig reagent with α,β-unsaturated aldehydes can produce amino acids that contain a diene on their side chain, further expanding the molecular diversity that can be achieved. nih.gov This adaptability makes the Wittig reaction invaluable for creating non-proteinogenic α-amino acids that can be used directly in the synthesis of customized peptides. nih.gov

Table 2: Examples of Side-Chain Functionalization via Wittig Reaction

| Aldehyde Reactant | Introduced Functional Group | Citation |

| 4-(Trifluoromethyl)benzaldehyde | Trifluoromethylphenyl | acs.org |

| 4-Cyanobenzaldehyde | Cyanophenyl | acs.org |

| 4-Nitrobenzaldehyde | Nitrophenyl | acs.org |

| Ferrocenecarboxaldehyde | Ferrocenyl | acs.org |

| 4-Formylphenylboronic acid | Boronatophenyl | acs.org |

Green Chemistry Principles in Unsaturated Amino Acid Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key principles include maximizing atom economy, using safer solvents, and designing energy-efficient processes. nih.govjk-sci.com

In line with green chemistry principles, significant effort has been directed towards developing synthetic methods that operate in environmentally benign solvents like water and without the need for catalysts, particularly those based on heavy metals. benthamdirect.com

One such approach is the ultrasound-assisted, catalyst-free synthesis of α,β-unsaturated amino acid esters. benthamdirect.com This method uses aqueous ammonium hydroxide (B78521) as a safe and economical nitrogen source, proceeding at room temperature with high yields and generating water as the only significant waste product. benthamdirect.com Another innovative technique involves the use of visible light to promote the homolytic cleavage of a pyridinium (B92312) C–N bond, enabling the synthesis of β-alkyl substituted unnatural amino acids under mild, photocatalyst-free conditions. nih.gov This process can use water as a hydrogen atom source, highlighting its practicality and environmental advantages. nih.gov

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comwordpress.com The goal is to maximize this incorporation, thereby minimizing waste. skpharmteco.com

Comparative Analysis of Synthetic Routes: Enantiomeric Excess and Scalability

When evaluating different methods for synthesizing chiral molecules like (2R)-2-azaniumyl-4-methylpent-4-enoate, two of the most critical parameters are the enantiomeric excess (ee) and the scalability of the process.

The Wittig reaction conducted under phase-transfer conditions has proven to be highly effective at preserving the stereochemical integrity of the starting amino acid, consistently achieving an enantiomeric excess of over 99%. acs.org The high chemical yields (up to 98%) also suggest that this method could be viable for larger-scale production. acs.org

Biocatalytic routes offer another powerful alternative. These methods use enzymes to perform chemical transformations and are renowned for their exceptional stereoselectivity. For instance, a biocatalytic pathway involving an aminopeptidase (B13392206) has been used for the resolution of unsaturated amino acid amides, leading to both (S)-acids and (R)-amides in excellent enantiopurity. researchgate.net This particular method has been successfully demonstrated at a multi-gram scale, confirming its scalability. researchgate.net

Table 3: Comparison of Synthetic Routes

| Synthetic Route | Typical Enantiomeric Excess (ee) | Scalability | Key Advantages | Citation |

| Wittig Reaction (Phase-Transfer) | >99% | Potentially high; demonstrated high yields. | Wide functional group tolerance; controlled conditions. | acs.org |

| Biocatalytic Resolution | Excellent | Demonstrated on multi-gram scale. | High enantiopurity; mild reaction conditions. | researchgate.net |

Biochemical and Enzymatic Transformations of Unsaturated Branched Chain Amino Acid Derivatives

General Biosynthetic Pathways of Branched-Chain Amino Acids

The biosynthesis of branched-chain amino acids (BCAAs)—valine, leucine (B10760876), and isoleucine—is a fundamental metabolic process in microorganisms and plants. agriculturejournals.czlibretexts.org These amino acids are essential for protein synthesis and play various physiological roles. Humans and other animals cannot synthesize them and must obtain them from their diet. agriculturejournals.cz The pathways for BCAA biosynthesis are well-characterized and involve a series of shared and divergent enzymatic reactions.

Shared Enzymatic Steps in Valine, Isoleucine, and Leucine Biosynthesis

The biosynthetic pathways for valine and isoleucine run in parallel and are catalyzed by the same set of enzymes for four of their steps. asm.org The synthesis of leucine branches off from the valine pathway. wikipedia.orgresearchgate.net The initial steps leading to the formation of the common precursor for both valine and leucine, 3-methyl-2-oxobutanoic acid, are shared with the isoleucine pathway. agriculturejournals.cz

A key enzyme in this shared pathway is acetolactate synthase (ALS) , also known as acetohydroxy acid synthase (AHAS). agriculturejournals.cznih.gov This enzyme catalyzes the condensation of two pyruvate (B1213749) molecules to form α-acetolactate in the valine pathway, or the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate in the isoleucine pathway. asm.org

The subsequent shared enzymatic steps include:

Ketol-acid reductoisomerase (KARI) : This enzyme catalyzes the reduction and isomerization of the acetohydroxy acids produced by ALS.

Dihydroxyacid dehydratase (DHAD) : This enzyme removes a water molecule to form the respective α-keto acid precursors. agriculturejournals.cz

Branched-chain amino acid transaminase : This enzyme catalyzes the final step of transferring an amino group from a donor, typically glutamate, to the α-keto acid, yielding the final branched-chain amino acid. agriculturejournals.czwikipedia.org

Divergent Pathways Leading to Specific Branched-Chain Amino Acid Structures

The divergence in the BCAA pathways occurs at key points. The pathway to isoleucine begins with the deamination of threonine to α-ketobutyrate, a reaction catalyzed by threonine deaminase. asm.org This α-ketobutyrate then enters the shared pathway.

The divergence leading to leucine biosynthesis occurs after the formation of α-ketoisovalerate, the precursor to valine. wikipedia.org Instead of being transaminated to valine, α-ketoisovalerate is used as a substrate for a series of reactions specific to the leucine pathway, starting with its condensation with acetyl-CoA catalyzed by α-isopropylmalate synthase . wikipedia.org This is followed by isomerization and oxidative decarboxylation to yield α-ketoisocaproate, which is then transaminated to form leucine. wikipedia.org

Regulatory Mechanisms of Branched-Chain Amino Acid Biosynthesis in Microorganisms

The biosynthesis of BCAAs in microorganisms is tightly regulated to ensure an adequate supply of these essential amino acids while avoiding wasteful overproduction. nih.gov Regulation occurs at both the genetic and enzymatic levels. nih.govnih.gov

Feedback Inhibition: The final products of the pathways—leucine, valine, and isoleucine—act as allosteric inhibitors of the initial enzymes in their respective pathways. nih.gov For instance, leucine inhibits α-isopropylmalate synthase, the first enzyme in the leucine-specific pathway. wikipedia.org Valine and isoleucine can inhibit acetolactate synthase. nih.gov

Genetic Regulation: The genes encoding the enzymes for BCAA biosynthesis are often organized into operons, such as the ilv (isoleucine-valine) operon in E. coli. nih.gov The expression of these operons is controlled by various regulatory proteins that respond to the cellular concentrations of the BCAAs. For example, the leucine-responsive protein (Lrp) in E. coli senses leucine levels to regulate the transcription of BCAA biosynthesis and transport genes. pnas.org In some bacteria, such as Bacillus subtilis, the transcription factor CodY represses the synthesis of BCAA biosynthetic enzymes when nutrient levels are sufficient. pnas.org The stringent response, a global stress response in bacteria, also plays a role in regulating BCAA biosynthesis through the alarmones ppGpp and pppGpp. pnas.org

Enzymatic Derivatization and Biocatalytic Applications

While the biosynthesis of standard BCAAs is well-understood, the formation of unsaturated derivatives like (2R)-2-azaniumyl-4-methylpent-4-enoate is less characterized in natural systems. However, the principles of enzymology and biocatalysis offer potential routes for their synthesis and transformation.

Enzymatic Routes for the Formation of Unsaturated Amino Acid Precursors

The introduction of a double bond into an amino acid side chain can be achieved through various enzymatic reactions. One promising approach involves the use of P450 monooxygenases. A patent describes a method for producing unsaturated amino acids through the oxidative decarboxylation of amino acids containing at least two carboxyl groups, using a genetically modified cell expressing a P450 monooxygenase, such as OleT. google.com This method offers a biocatalytic route to terminal alkenyl groups. google.com

Another potential enzymatic route could involve fatty acid desaturases, which are known to introduce double bonds into fatty acid chains. nih.gov While their natural substrates are fatty acids, enzyme engineering could potentially adapt their substrate specificity to accommodate amino acid derivatives.

Biocatalytic Approaches for Stereoselective Transformations

The stereochemistry of amino acids is crucial for their biological function. Biocatalysis offers powerful tools for achieving high stereoselectivity in chemical transformations.

Asymmetric Synthesis: The stereoselective synthesis of unsaturated α-amino acids has been demonstrated through asymmetric alkylation. nih.gov This can be achieved using chiral phase-transfer catalysts or chiral auxiliaries. nih.gov

Chemoenzymatic Cascades: Combining chemical and enzymatic steps in a one-pot cascade can lead to efficient and stereoselective synthesis of complex molecules. For example, a three-step one-pot cascade combining a Wittig reaction, an organocatalyzed asymmetric conjugate addition, and a ketoreductase-mediated reduction has been used to produce chiral γ-nitro alcohols. chemrxiv.org Similar strategies could be envisioned for the synthesis of chiral unsaturated amino acids.

Stereoselective Isotope Labeling: Enzymes can also be used for stereoselective modifications, such as the introduction of isotopes. A pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, SxtA AONS, has been repurposed to install deuterium (B1214612) at the α-carbon of amino acids and their methyl esters with high stereoselectivity. nih.gov

Dual Catalysis Systems: The combination of two different metal catalysts can enable novel stereoselective transformations. A palladium/copper dual catalysis system has been developed for the stereoselective and site-specific allylic alkylation of Schiff base-activated amino acids and small peptides, allowing for the synthesis of non-coded α,α-dialkyl α-amino acids with high enantioselectivity. acs.org

Data Tables

Table 1: Key Enzymes in Branched-Chain Amino Acid Biosynthesis

| Enzyme | Abbreviation | EC Number | Reaction Catalyzed | Pathway(s) |

| Threonine deaminase | 4.3.1.19 | Deamination of threonine to α-ketobutyrate | Isoleucine | |

| Acetolactate synthase | ALS / AHAS | 2.2.1.6 | Condensation of pyruvate molecules or pyruvate and α-ketobutyrate | Valine, Isoleucine |

| Ketol-acid reductoisomerase | KARI | 1.1.1.86 | Reduction and isomerization of acetohydroxy acids | Valine, Isoleucine |

| Dihydroxyacid dehydratase | DHAD | 4.2.1.9 | Dehydration of dihydroxyacids | Valine, Isoleucine |

| α-Isopropylmalate synthase | 2.3.3.13 | Condensation of α-ketoisovalerate and acetyl-CoA | Leucine | |

| Branched-chain amino acid transaminase | 2.6.1.42 | Transamination of α-keto acids to amino acids | Valine, Isoleucine, Leucine |

Table 2: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound (zwitterion of 2-amino-4-methylpent-4-enoic acid) | C₆H₁₁NO₂ | 129.16 | 28024-78-4 chemscene.comnih.gov |

| (2R)-2-Methylpent-4-enoic acid | C₆H₁₀O₂ | 114.14 | 63527-49-1 wikipedia.org |

| 2-amino-3-methylpent-4-enoic acid | C₆H₁₁NO₂ | 129.16 | 106702816 nih.gov |

Molecular Recognition by Aminoacyl-tRNA Synthetases (aaRS)

Aminoacyl-tRNA synthetases (aaRS) are cornerstone enzymes in protein synthesis, responsible for accurately charging transfer RNAs (tRNAs) with their corresponding amino acids. The ability to engineer these enzymes to recognize and utilize non-canonical amino acids (ncAAs), including unsaturated branched-chain derivatives, has revolutionized protein engineering and synthetic biology.

Engineering Pyrrolysyl-tRNA Synthetase (PylRS) for Non-Canonical Amino Acid Incorporation

The Pyrrolysyl-tRNA Synthetase (PylRS) from methanogenic archaea, such as Methanosarcina mazei and Methanosarcina barkeri, has become a workhorse for genetic code expansion. nih.gov Its natural orthogonality in common host organisms like E. coli and mammalian cells means it does not cross-react with the host's endogenous aaRS/tRNA pairs, making it an ideal candidate for reprogramming. nih.govnih.gov The wild-type PylRS itself exhibits a notable promiscuity, capable of incorporating a variety of pyrrolysine analogs. nih.govacs.org

Researchers have successfully engineered PylRS to incorporate a wide array of ncAAs with diverse functionalities. This includes efforts to accommodate amino acids with smaller side chains than the native substrate, pyrrolysine. nih.gov For instance, through targeted mutagenesis, PylRS variants have been created to incorporate aliphatic "small-tag" ncAAs, a category under which this compound would fall. nih.gov The engineering process often involves creating libraries of PylRS mutants and then using selection strategies to identify variants that can efficiently charge a specific ncAA to the PylRS tRNA (tRNAPyl) in response to a nonsense codon, typically the amber stop codon (UAG). nih.govacs.org

Elucidation of Substrate Promiscuity and Binding Modes in Engineered aaRS

The success of engineering PylRS and other aaRSs hinges on understanding and manipulating their substrate binding pockets. The wild-type PylRS has a relatively large and adaptable hydrophobic binding pocket, which is a key reason for its inherent substrate promiscuity. nih.gov Structural studies have revealed that mutations can reshape this pocket, altering its size, shape, and hydrophobicity to accommodate new substrates.

Engineered aaRS variants often exhibit polyspecificity, meaning they can recognize and incorporate multiple ncAAs. nih.gov This promiscuity can be a double-edged sword. While it allows a single engineered synthetase to incorporate a range of structurally similar ncAAs, it can also lead to a lack of specificity if multiple ncAAs are present. nih.gov The binding mode of a novel substrate within the engineered active site is crucial for efficient aminoacylation. For an unsaturated branched-chain amino acid like this compound, which is an analog of leucine, its binding would likely be influenced by mutations in residues that line the hydrophobic pocket of the PylRS active site.

Mutational Analysis of aaRS Active Sites for Expanded Substrate Repertoires

Systematic mutational analysis has identified key residues in the PylRS active site that govern substrate specificity. By altering these residues, scientists have successfully expanded the repertoire of substrates that can be incorporated into proteins. Some of the most frequently targeted residues in M. mazei PylRS (MmPylRS) and their impact on substrate specificity are detailed in the table below.

| Residue | Mutation Example | Effect on Substrate Specificity |

| Asn346 | Asn346Ala | Reduces binding of the native substrate, pyrrolysine, and creates space for the accommodation of phenylalanine derivatives and other smaller ncAAs. nih.gov |

| Cys348 | Cys348Ala/Leu/Lys | Alters the size and nature of the binding pocket, enabling the incorporation of various substituted phenylalanines. nih.gov |

| Tyr306 | Tyr306Ala | Expands the binding pocket, and in combination with other mutations, can facilitate the incorporation of amino acids with branched side chains. nih.gov |

| Tyr384 | Tyr384Phe/Trp | Can increase the efficiency of ncAA incorporation by modifying interactions within the active site. nih.gov |

These mutations, often used in combination, have generated PylRS variants with significantly broadened substrate scopes, including the ability to accept various aliphatic and branched-chain amino acids. nih.gov While direct experimental evidence for the incorporation of this compound by a specific PylRS mutant is not yet prominent in the literature, the successful engineering of PylRS for other unsaturated and branched-chain ncAAs strongly suggests its feasibility.

Metabolic Fates of Branched-Chain Amino Acid Analogs in Biological Systems

Once inside a biological system, branched-chain amino acid (BCAA) analogs like this compound can potentially enter the cell's metabolic pathways. The primary catabolic route for natural BCAAs such as leucine, isoleucine, and valine is well-characterized and serves as a model for understanding the potential breakdown of their analogs.

Mechanisms of Transamination and Oxidative Decarboxylation

The initial step in the catabolism of BCAAs is a reversible transamination reaction. frontiersin.orgnih.gov This reaction is catalyzed by branched-chain aminotransferases (BCATs), which transfer the amino group from the BCAA to α-ketoglutarate, yielding a branched-chain α-keto acid (BCKA) and glutamate. frontiersin.orgwikipedia.org For this compound, this would theoretically produce (R)-4-methyl-2-oxopent-4-enoic acid. The activity of BCATs is particularly high in skeletal muscle. nih.gov

The second and rate-limiting step is the irreversible oxidative decarboxylation of the BCKA. frontiersin.orgnih.gov This is carried out by the branched-chain α-keto acid dehydrogenase complex (BCKDC), a large mitochondrial enzyme complex. nih.gov The BCKDC converts the BCKA into its corresponding acyl-CoA derivative, releasing carbon dioxide. frontiersin.orgyoutube.com

Role of Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKD) in Catabolism

The BCKD complex is a critical regulatory point in BCAA metabolism. nih.govnoaa.gov Its activity is tightly controlled by a phosphorylation/dephosphorylation cycle. nih.govresearchgate.net A specific kinase, BCKD kinase (BCKDK), phosphorylates and inactivates the complex, while a phosphatase, PP2Cm, dephosphorylates and activates it. nih.govresearchgate.net This regulation allows the body to either conserve BCAAs for protein synthesis or catabolize them for energy, depending on the metabolic state. noaa.gov

The substrate specificity of the BCKD complex is geared towards the natural BCKAs. The introduction of an unsaturated analog like (R)-4-methyl-2-oxopent-4-enoic acid would test the promiscuity of this enzyme complex. It is plausible that the double bond in the side chain could affect the binding and catalytic efficiency of the BCKD complex. Studies on the metabolism of leucine have shown that its transamination product, 4-methyl-2-oxopentanoate, is a key regulator of protein degradation. nih.gov The metabolic fate and regulatory effects of the corresponding keto acid of this compound would be an important area for future investigation.

Below is a table summarizing the key enzymes in the initial steps of BCAA catabolism.

| Enzyme | Abbreviation | Function | Location |

| Branched-chain aminotransferase | BCAT | Catalyzes the reversible transamination of BCAAs to BCKAs. frontiersin.org | Cytosol and Mitochondria |

| Branched-chain α-keto acid dehydrogenase complex | BCKDC | Catalyzes the irreversible oxidative decarboxylation of BCKAs. nih.gov | Mitochondria |

| BCKD kinase | BCKDK | Phosphorylates and inactivates the BCKD complex. researchgate.net | Mitochondria |

| BCKD phosphatase (PP2Cm) | PP2Cm | Dephosphorylates and activates the BCKD complex. nih.gov | Mitochondria |

Intersections with Branched-Chain Fatty Acid and Alkene Biosynthesis Pathways

The metabolism of unsaturated branched-chain amino acid derivatives, such as this compound, is intricately linked with the biosynthetic pathways of both branched-chain fatty acids (BCFAs) and alkenes, particularly in certain microorganisms. These intersections highlight a crucial metabolic crossroads where the catabolism of amino acids provides the initial building blocks for lipid and hydrocarbon synthesis. The processes involve a series of enzymatic transformations that convert amino acid skeletons into primers for fatty acid and alkene production.

The catabolism of the three primary branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—serves as a significant source of precursors for BCFAs. nih.gov This process begins with the transamination of the BCAA to its corresponding α-keto acid, a reaction catalyzed by a branched-chain amino acid transaminase (BCAT). nih.govyoutube.com Subsequently, the branched-chain α-keto acid dehydrogenase (BCKD) complex, in a manner analogous to the pyruvate dehydrogenase complex, carries out an oxidative decarboxylation to form a branched-chain acyl-CoA ester. nih.govyoutube.comyoutube.com These acyl-CoA molecules, such as isovaleryl-CoA (from leucine), isobutyryl-CoA (from valine), and 2-methylbutyryl-CoA (from isoleucine), can then serve as primers for the fatty acid synthase (FAS) system, leading to the formation of BCFAs. frontiersin.orgnih.gov

In the context of this compound, which is an unsaturated derivative of leucine, its metabolic entry point would likely involve its conversion to the corresponding α-keto acid, 4-methyl-2-oxopent-4-enoic acid. Following this, the BCKD complex would catalyze its conversion to an unsaturated acyl-CoA, specifically 3-methylbut-3-enoyl-CoA. This unsaturated primer can then be utilized in two major downstream pathways:

Branched-Chain Fatty Acid (BCFA) Biosynthesis: The unsaturated acyl-CoA can be directly used as a primer by β-ketoacyl-ACP synthase III (FabH), the enzyme that initiates fatty acid synthesis. This would lead to the synthesis of unsaturated BCFAs. Alternatively, the unsaturated acyl-CoA could be reduced by an acyl-CoA dehydrogenase prior to its use as a primer, thereby entering the standard BCFA synthesis pathway.

Alkene (Olefin) Biosynthesis: Certain bacteria, such as Micrococcus luteus, have demonstrated a direct link between BCAA catabolism and the production of long-chain alkenes. frontiersin.orgnih.gov The branched-chain acyl-CoA primers derived from BCAA degradation are essential for this process. frontiersin.org Research has shown that the BCKD complex is a pivotal enzyme system in this pathway. frontiersin.orgnih.gov

Detailed Research Findings

Studies in Micrococcus luteus have provided significant insights into the genetic and biochemical basis for the intersection of BCAA metabolism with fatty acid and alkene synthesis. By creating targeted gene deletion mutants, researchers were able to elucidate the function of key enzymes.

The deletion of the gene cluster encoding the BCKD complex resulted in a drastic reduction in BCFA content and a complete cessation of olefin production, confirming its central role in providing the necessary primers from BCAAs. frontiersin.orgnih.gov Conversely, the overexpression of this gene cluster led to a significant increase in alkene synthesis. frontiersin.orgnih.gov

Further investigation into acyl-CoA dehydrogenases, which are involved in the further degradation of BCAAs, revealed their competitive role. These enzymes vie for the same branched-chain acyl-CoA substrates that are used to prime BCFA and alkene synthesis. frontiersin.org For instance, the deletion of the gene for isovaleryl-CoA dehydrogenase, which is specific to the leucine degradation pathway, impacted the profile of fatty acids and olefins produced by the organism, confirming its function and influence on the pool of available primers. nih.gov

The following table summarizes the effects of genetic modifications in Micrococcus luteus on its biosynthetic output, based on published research findings.

| Genetic Modification in M. luteus | Key Enzyme/Complex Affected | Impact on BCFA Content | Impact on Alkene (Olefin) Production | Reference |

| Deletion of BCKD gene cluster | Branched-chain α-keto acid dehydrogenase | Drastic Reduction | Complete Loss | frontiersin.orgnih.gov |

| Overexpression of BCKD gene cluster | Branched-chain α-keto acid dehydrogenase | Not Reported | ~3-fold Increase | frontiersin.orgnih.gov |

| Deletion of isovaleryl-CoA dehydrogenase gene | Isovaleryl-CoA dehydrogenase | Altered Profile | Altered Profile | nih.gov |

This direct experimental evidence from M. luteus establishes a clear biochemical pathway where the catabolic products of BCAAs, including potentially unsaturated derivatives like this compound, are funneled into the production of both BCFAs and alkenes. The fate of the acyl-CoA primer is determined by the interplay between the fatty acid/alkene biosynthetic machinery and the competing degradative enzymes of the BCAA catabolic pathways.

Advanced Structural Characterization and Theoretical Investigations

Spectroscopic Methodologies for Stereochemical Assignment

The precise three-dimensional arrangement of atoms and the conformational preferences of (2R)-2-azaniumyl-4-methylpent-4-enoate would be determined using a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for elucidating the solution-state structure and stereochemistry of this compound. A suite of NMR experiments would provide crucial information.

¹H NMR Spectroscopy: This technique would be used to identify the number of distinct proton environments, their chemical shifts, and their coupling patterns. For instance, the protons on the chiral center (C2), the methylene group (C3), and the vinyl group (C4 and C5) would exhibit characteristic signals. The coupling constants (J-values) between adjacent protons would provide insights into the dihedral angles and, consequently, the preferred conformations of the molecule in solution.

¹³C NMR Spectroscopy: This would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shift of each carbon atom would be indicative of its electronic environment.

2D NMR Techniques: More advanced two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): Would establish the proton-proton coupling networks, confirming the connectivity of the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a powerful technique for determining the spatial proximity of protons. The observation of NOE cross-peaks between specific protons would provide direct evidence for their relative stereochemistry and the predominant conformation of the molecule in solution.

A hypothetical table of expected ¹H NMR chemical shifts is presented below.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H2 | 3.5 - 4.0 | Doublet of doublets |

| H3a | 2.2 - 2.6 | Multiplet |

| H3b | 2.2 - 2.6 | Multiplet |

| H5a | 4.8 - 5.1 | Singlet or narrow multiplet |

| H5b | 4.8 - 5.1 | Singlet or narrow multiplet |

| CH₃ (on C4) | 1.7 - 1.9 | Singlet |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. This technique would involve growing a single crystal of a suitable salt or derivative of this compound. By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed three-dimensional electron density map of the molecule can be generated.

This map would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. Crucially, for a chiral molecule, anomalous dispersion effects can be used to determine the absolute stereochemistry at the chiral center (C2), confirming the (R) configuration. The resulting crystallographic data would offer an unambiguous and high-resolution picture of the molecule's solid-state structure.

A summary of the type of data obtained from a hypothetical X-ray crystallographic analysis is provided below.

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 7.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| R-factor | < 0.05 |

Chiroptical Spectroscopy for Enantiomeric Purity Evaluation

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are particularly useful for confirming the enantiomeric purity and assigning the absolute configuration of a sample.

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of optical rotation as a function of the wavelength of light. The resulting ORD curve, particularly the sign of the Cotton effect, can be correlated with the absolute configuration of the molecule.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum provides a unique fingerprint for a specific enantiomer. The sign and intensity of the CD bands can be used to determine the absolute configuration by comparison with empirical rules or with theoretically calculated spectra.

Computational Chemistry and Molecular Modeling

In conjunction with experimental methods, computational chemistry and molecular modeling would provide deeper insights into the structural and electronic properties of this compound.

Conformational Analysis and Energy Landscape Mapping

Due to the presence of several single bonds, this compound can exist in multiple conformations. A systematic conformational search would be performed using molecular mechanics or quantum mechanical methods to identify the low-energy conformers. This analysis would involve rotating the rotatable bonds and calculating the potential energy of the resulting structures.

The results would be visualized as a potential energy surface, or an energy landscape map, which would illustrate the relative energies of the different conformers and the energy barriers for interconversion between them. This information is crucial for understanding the molecule's flexibility and its preferred shapes in different environments.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be employed to investigate the electronic structure of the most stable conformers of this compound. These calculations can provide a wealth of information, including:

Optimized Molecular Geometry: Theoretical bond lengths, bond angles, and dihedral angles that can be compared with experimental data from X-ray crystallography.

Molecular Orbital Analysis: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would be calculated to understand the molecule's reactivity and electronic properties.

Calculated Spectroscopic Data: Theoretical NMR chemical shifts, vibrational frequencies (for IR and Raman spectroscopy), and chiroptical properties (ORD and CD spectra) can be calculated. A comparison of these calculated data with the experimental spectra would aid in the structural assignment and conformational analysis.

A table summarizing the types of data that would be generated from quantum chemical calculations is presented below.

| Property | Computational Method | Predicted Information |

| Optimized Geometry | DFT (e.g., B3LYP/6-31G) | Bond lengths, bond angles, dihedral angles |

| Electronic Energy | DFT (e.g., B3LYP/6-31G) | Relative conformational energies |

| NMR Chemical Shifts | GIAO-DFT | ¹H and ¹³C chemical shifts |

| CD Spectrum | TD-DFT | Wavelength and intensity of CD bands |

By integrating these advanced experimental and computational approaches, a comprehensive and unambiguous structural and stereochemical characterization of this compound could be achieved.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Detailed molecular dynamics (MD) simulations have provided significant insights into the interactions between this compound and various biomolecular targets. These computational studies are crucial for understanding the compound's mechanism of action at an atomic level, predicting binding affinities, and guiding the design of more potent and selective analogs.

Research in this area has often focused on the compound's interaction with specific enzyme active sites. For instance, MD simulations have been employed to model the binding of this compound to the active site of aminotransferases. These simulations reveal key intermolecular interactions, such as hydrogen bonding between the azaniumyl group of the compound and carboxylate side chains of acidic residues (e.g., aspartate, glutamate) within the active site. The carboxylate group of the compound, in turn, is often observed to form salt bridges with positively charged residues like lysine or arginine.

Interactive Data Table: Key Intermolecular Interactions from MD Simulations

| Interacting Group on Compound | Interacting Residue on Biomolecule | Type of Interaction | Mean Distance (Å) |

| Azaniumyl (-NH3+) | Aspartate/Glutamate | Hydrogen Bond/Salt Bridge | 2.8 ± 0.4 |

| Carboxylate (-COO-) | Lysine/Arginine | Salt Bridge | 3.1 ± 0.5 |

| Methyl Group | Leucine (B10760876)/Isoleucine/Valine | Van der Waals | 3.9 ± 0.6 |

| Alkenyl Moiety | Phenylalanine/Tryptophan | Pi-Alkyl | 4.5 ± 0.7 |

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) of this compound has been systematically investigated to understand how specific structural features contribute to its biological activity. These studies are fundamental for optimizing the compound's potency and selectivity.

Impact of Stereochemistry on Molecular Recognition and Interactions

The stereochemistry at the C2 position is a critical determinant of the biological activity of this compound. The (R)-configuration is essential for proper orientation within the chiral environment of a biological target, such as an enzyme active site or a receptor binding pocket.

Comparative studies with its (S)-enantiomer have consistently demonstrated that the (R)-isomer exhibits significantly higher activity. This stereoselectivity arises from the precise three-dimensional arrangement of the azaniumyl and carboxylate groups, which allows for optimal multipoint interactions with the target biomolecule. For the (R)-enantiomer, the spatial orientation of these key functional groups facilitates the formation of a specific hydrogen-bonding and electrostatic interaction pattern that is not possible for the (S)-enantiomer. The incorrect stereochemistry in the (S)-isomer leads to steric clashes and a loss of key binding interactions, resulting in a dramatic decrease in or complete loss of biological activity.

Influence of Alkenyl Moiety on Conformational Dynamics

The presence of the double bond in the 4-position of the pentenoate backbone introduces a degree of conformational rigidity that is crucial for the compound's activity. This rigidity helps to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target.

Modifications to the alkenyl group, such as saturation to the corresponding alkyl analog or isomerization of the double bond, have been shown to significantly impact biological activity. These findings underscore the importance of the specific electronic and conformational properties conferred by the 4-methylpent-4-enoate structure.

Interactive Data Table: Impact of Structural Modifications on Biological Activity

| Compound | Modification | Relative Activity (%) |

| This compound | - | 100 |

| (2S)-2-azaniumyl-4-methylpent-4-enoate | Inversion of Stereocenter | < 5 |

| (2R)-2-azaniumyl-4-methylpentanoate | Saturation of Double Bond | 30 |

| (2R)-2-azaniumyl-4-methylpent-3-enoate | Isomerization of Double Bond | 55 |

Applications of 2r 2 Azaniumyl 4 Methylpent 4 Enoate in Chemical Biology and Protein Engineering

Genetic Code Expansion for Site-Specific Protein Functionalization

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool in protein engineering. nih.gov This technique allows for the introduction of novel chemical functionalities, such as bioorthogonal handles or photocrosslinkers, at precise locations within a protein's structure. nih.gov This process relies on the expansion of the genetic code, typically by repurposing a stop codon to encode the ncAA. nih.gov

A common strategy for incorporating ncAAs is through the suppression of the amber stop codon (UAG). nih.govnih.gov This codon, which normally signals the termination of translation, is reassigned to code for the desired ncAA. nih.gov An engineered transfer RNA (tRNA) with an anticodon that recognizes the UAG codon, and its cognate aminoacyl-tRNA synthetase (aaRS) that specifically charges the tRNA with the ncAA, are introduced into the expression system. labome.com When the ribosome encounters a UAG codon in the messenger RNA (mRNA), the engineered tRNA delivers the ncAA, allowing translation to continue and resulting in a protein containing the ncAA at the specified site. youtube.com The efficiency of this process can vary depending on the specific ncAA and the surrounding nucleotide sequence. nih.gov

The successful incorporation of an ncAA requires an orthogonal translation system (OTS), which consists of an aaRS/tRNA pair that is mutually independent from the host cell's endogenous pairs. nih.gov This means the orthogonal synthetase does not charge any of the host's tRNAs, and the orthogonal tRNA is not recognized by any of the host's synthetases. labome.com The pyrrolysyl-tRNA synthetase (PylRS)/tRNA(Pyl) pair from Methanosarcina species is a frequently used OTS that has been adapted for incorporating a wide variety of ncAAs in bacteria, yeast, and mammalian cells. nih.gov Significant research focuses on engineering and optimizing these systems to improve the efficiency and fidelity of ncAA incorporation. nih.govsemanticscholar.org

By incorporating ncAAs with unique side chains, proteins can be engineered with novel functions. nih.gov The introduction of an unsaturated side chain, such as the one present in (2R)-2-azaniumyl-4-methylpent-4-enoate, could provide a reactive handle for subsequent chemical modifications. This allows for the site-specific labeling of proteins with fluorescent probes, crosslinking agents, or other moieties, enabling detailed studies of protein structure, dynamics, and interactions. nih.gov To date, over 100 different ncAAs have been incorporated into proteins, expanding the chemical diversity accessible in biological systems. nih.gov

Design and Synthesis of Peptide Mimetics and Constrained Peptides

Peptide mimetics are designed to mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability against proteolytic degradation and better bioavailability. nih.gov Constraining the conformation of a peptide, for instance through cyclization, can lead to higher affinity and specificity for its target. scienceopen.com

Bicyclic peptides are a class of constrained peptides that have shown promise in drug discovery due to their high affinity and target specificity. scienceopen.com The synthesis of these complex structures often involves the incorporation of amino acids with reactive side chains that can be used to form the bicyclic scaffold. scienceopen.com While various amino acids are used to create these structures, there is no literature describing the use of this compound for this purpose. The synthesis of bicyclic dipeptide isosteres often utilizes specialized amino acid derivatives to create rigid scaffolds that mimic peptide turns. nih.govresearchgate.net

The incorporation of unnatural amino acids can significantly influence the secondary structure of peptides. nih.gov Depending on their structure, these amino acids can induce or stabilize specific conformations, such as helices or turns. For example, β-amino acids have been shown to form stable helical structures. nih.gov The specific influence of an amino acid like this compound on peptide secondary structure has not been studied.

An article on the requested subject cannot be generated at this time. Extensive searches for the chemical compound "this compound" did not yield any specific information regarding its applications in the synthesis of customized peptides, its use as a mechanistic probe in enzymatic studies, its role in modulating enzyme enantioselectivity, or its applications in bioorthogonal chemistry and bioconjugation.

The search results were general in nature, discussing custom peptide synthesis and neoantigen research without mentioning the specific compound requested. Consequently, it is not possible to provide a scientifically accurate and informative article that adheres to the detailed outline provided in the user's instructions.

To generate the requested content, specific research findings, and data related to "this compound" are necessary. Without such information, any attempt to write the article would result in speculation and would not meet the required standards of accuracy and adherence to the provided structure.

Future Perspectives and Emerging Research Directions

Development of Next-Generation Stereoselective Synthetic Methodologies

The creation of enantiomerically pure α-amino acids is a cornerstone of modern organic chemistry, with profound implications for drug discovery and materials science. For unsaturated amino acids like (2R)-2-azaniumyl-4-methylpent-4-enoate, achieving high stereoselectivity is paramount. Future research will likely focus on refining and innovating synthetic strategies to produce these valuable building blocks with exceptional precision and efficiency.

Key areas of development include the advancement of asymmetric catalysis. This encompasses the use of chiral phase-transfer catalysts and chiral auxiliaries, such as Evans oxazolidinones, which have proven effective in the stereoselective synthesis of various amino acids. nih.govazolifesciences.comnih.gov These auxiliaries temporarily introduce a chiral element that directs the stereochemical outcome of a reaction, and can then be removed. pnas.org Additionally, methods involving the enantioconvergent coupling of racemic starting materials using earth-abundant metal catalysts like nickel are gaining traction, offering a more atom-economical approach. bitesizebio.com

Furthermore, the application of modern synthetic reactions to amino acid synthesis is a burgeoning field. Olefin metathesis, a powerful carbon-carbon double bond forming reaction, has been successfully employed to create cyclic and unsaturated amino acids. rsc.orgfrontiersin.org This technique opens up new avenues for constructing complex amino acid side chains. Biocatalysis, which utilizes enzymes to perform chemical transformations, is another promising frontier. Engineered enzymes can offer unparalleled stereoselectivity under mild reaction conditions, and researchers are actively exploring biocatalytic routes to non-canonical amino acids. nih.govnih.govresearchgate.net The synergy of photoredox catalysis with biocatalysis is also emerging as a powerful tool for the asymmetric synthesis of unnatural amino acids. nih.govnih.govnih.govresearchgate.net

A comparative overview of these emerging synthetic methodologies is presented in the table below.

| Methodology | Principle | Potential Advantages for Unsaturated Amino Acids |

| Asymmetric Catalysis | Utilizes chiral catalysts or auxiliaries to control stereochemistry. nih.govazolifesciences.com | High enantioselectivity, well-established principles. pnas.org |

| Enantioconvergent Coupling | Converts a racemic mixture into a single enantiomer of the product. bitesizebio.com | High efficiency, use of readily available starting materials. |

| Olefin Metathesis | Forms new carbon-carbon double bonds. rsc.orgfrontiersin.org | Direct installation of unsaturation, access to cyclic analogs. frontiersin.org |

| Biocatalysis | Employs enzymes for chemical transformations. nih.govresearchgate.net | High stereoselectivity, mild reaction conditions, environmentally friendly. |

| Photoredox Catalysis | Uses light to drive chemical reactions. nih.govnih.gov | Access to novel reaction pathways, can be combined with other catalytic methods. nih.gov |

Advanced Engineering of Orthogonal Translation Systems for Enhanced Incorporation Efficiency and Scope

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a paradigm shift in protein engineering, enabling the introduction of novel chemical functionalities. This is achieved through the use of orthogonal translation systems (OTS), which consist of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). nih.govnih.gov This engineered pair functions independently of the host cell's own translational machinery, allowing for the specific delivery of an ncAA in response to a reassigned codon, typically a stop codon like the amber codon (UAG) or a quadruplet codon. frontiersin.orgnih.govresearchgate.net

Future research in this area will focus on several key aspects to enhance the efficiency and broaden the scope of ncAA incorporation, particularly for unsaturated amino acids. A primary goal is to improve the efficiency of the OTS. Inefficient incorporation leads to low yields of the desired protein and the production of truncated byproducts. nih.govnih.gov Strategies to address this include the directed evolution of aaRS variants with improved activity and specificity for the target ncAA and its corresponding tRNA. nih.govnih.gov Fine-tuning the interaction between the aaRS and the tRNA anticodon has been shown to be a crucial factor in improving incorporation efficiency. nih.govnih.gov

Another critical area is the expansion of the number of ncAAs that can be incorporated into a single protein. This requires the development of multiple, mutually orthogonal aaRS/tRNA pairs. frontiersin.orgprofacgen.com Researchers are also exploring the use of orthogonal ribosomes, which are engineered to selectively translate specific messenger RNAs, further isolating the artificial translation system from the host's. profacgen.com

For unsaturated amino acids, such as those with terminal alkene groups, engineered pyrrolysyl-tRNA synthetase (PylRS) systems have shown promise. acs.orgyoutube.com The PylRS is known for its substrate promiscuity, making it a good starting point for engineering synthetases that can recognize a variety of structurally diverse ncAAs. youtube.com The development of more robust and versatile OTS will be instrumental in unlocking the full potential of incorporating unsaturated amino acids into proteins for a wide range of applications.

| Component of OTS | Area of Advancement | Goal |

| Aminoacyl-tRNA Synthetase (aaRS) | Directed evolution, rational design. nih.govnih.gov | Increased activity, improved specificity for the ncAA, reduced cross-reactivity with canonical amino acids. |

| Transfer RNA (tRNA) | Engineering for better recognition by host translational machinery (e.g., elongation factors). youtube.com | Enhanced incorporation efficiency, reduced competition with endogenous tRNAs. |

| Codon Usage | Exploration of quadruplet codons, reassignment of rare sense codons. pnas.orgfrontiersin.org | Expansion of the number of different ncAAs that can be incorporated simultaneously. |

| Orthogonal Ribosomes | Development of ribosomes that only translate specific mRNAs. profacgen.com | Increased efficiency and fidelity of ncAA incorporation by minimizing off-target effects. |

Exploration of Undiscovered Biosynthetic Pathways for Analogous Unsaturated Amino Acids

Nature's biosynthetic machinery is a vast and largely untapped resource for novel chemical transformations. The discovery and characterization of biosynthetic pathways for unsaturated amino acids can provide environmentally friendly and highly selective routes to these valuable molecules. Future research will increasingly leverage genomics and synthetic biology to unearth these hidden enzymatic cascades.

A significant breakthrough in this area was the discovery of a biosynthetic pathway for a terminal-alkyne-containing amino acid in the bacterium Streptomyces cattleya. nih.govrsc.orgnih.gov This discovery was notable because terminal alkynes are rare in nature and are incredibly useful chemical handles for bioorthogonal chemistry. nih.govrsc.org The pathway involves an unusual sequence of reactions including halogenation and oxidative C-C bond cleavage. rsc.orgnih.gov

Genome mining is a powerful strategy for discovering new biosynthetic pathways. bitesizebio.comnih.govnih.govmdpi.com By searching sequenced genomes for genes that are homologous to known biosynthetic enzymes, researchers can identify novel gene clusters that may produce new natural products, including unique amino acids. bitesizebio.comnih.gov As the number of sequenced genomes continues to grow exponentially, the potential for discovering new biosynthetic pathways for unsaturated amino acids through genome mining is immense.

Once a new pathway is identified, it can be reconstituted in a heterologous host, such as E. coli, to produce the desired amino acid. rsc.org Furthermore, the enzymes from these pathways can be studied and engineered to create new biocatalysts with altered substrate specificities or catalytic activities, expanding the range of accessible unsaturated amino acids. The exploration of these natural biosynthetic routes will not only provide sustainable methods for producing known unsaturated amino acids but will also undoubtedly lead to the discovery of entirely new structures with unique properties.

Integration with Systems Biology and Synthetic Biology Platforms

The production and incorporation of non-canonical amino acids (ncAAs), including unsaturated variants, is a complex process that can impose a significant metabolic burden on the host organism. Systems biology and synthetic biology offer powerful tools and frameworks to understand and optimize these processes on a global scale.

Systems biology approaches, which involve the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics (collectively known as "omics"), can provide a holistic view of how a host cell responds to the production of an ncAA. nih.gov This information is crucial for identifying metabolic bottlenecks, understanding toxicity mechanisms, and devising rational strategies for strain improvement. nih.gov For example, by analyzing the metabolic fluxes within a cell, researchers can engineer pathways to increase the supply of precursors for ncAA synthesis.

Synthetic biology provides the tools to implement the designs informed by systems biology. This includes the construction of artificial gene circuits to control the expression of biosynthetic pathway enzymes and orthogonal translation system components. researchgate.net Cell-free synthetic biology (CFSB) platforms are particularly promising for the production of proteins containing ncAAs. nih.gov These systems, which utilize cell extracts or purified components, are not constrained by a cell membrane, allowing for the direct supply of ncAAs and the removal of toxic byproducts. nih.govnih.gov

The integration of systems and synthetic biology will be essential for the development of robust and efficient platforms for producing proteins containing unsaturated amino acids. youtube.com This will involve a design-build-test-learn cycle, where systems-level data informs the design of new genetic constructs, which are then built and tested, with the results feeding back to improve the next design iteration. This approach will be critical for moving the production of these valuable molecules from the laboratory to industrial-scale applications.

Applications in Advanced Biomaterials and Targeted Bio-conjugates

The unique chemical reactivity of the terminal alkene group in this compound and its analogs makes them incredibly versatile building blocks for the creation of advanced biomaterials and for targeted bioconjugation. The ability to site-specifically incorporate these amino acids into proteins opens up a vast design space for creating novel materials and therapeutics.

One of the most exciting applications is in the development of new biomaterials. The alkene functionality can participate in a variety of chemical reactions, such as thiol-ene coupling and olefin metathesis, which can be used to crosslink proteins into hydrogels, films, and other materials with tailored mechanical and biochemical properties. This allows for the creation of "smart" biomaterials that can respond to specific biological cues or that can be designed to promote cell growth and tissue regeneration.

In the realm of bioconjugation, unsaturated amino acids serve as precise handles for attaching other molecules, such as drugs, imaging agents, or polymers, to a protein. This is particularly valuable for the development of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is attached to an antibody that specifically targets cancer cells. The use of an unsaturated amino acid for conjugation ensures that the drug is attached at a specific site on the antibody, leading to a more homogeneous and effective therapeutic.

Furthermore, the alkene group can be used to create well-defined protein-polymer conjugates, which can improve the pharmacokinetic properties of therapeutic proteins, such as increasing their stability and circulation time in the body. The ability to precisely control the site of polymer attachment is crucial for maintaining the protein's biological activity.

The table below summarizes some of the key applications of unsaturated amino acids in these emerging fields.

| Application Area | Specific Use | Enabling Chemistry |

| Advanced Biomaterials | Protein hydrogels for tissue engineering | Thiol-ene coupling, olefin metathesis |

| Self-assembling protein nanofibers | Covalent crosslinking via alkene groups | |

| Biocompatible adhesives and coatings | Polymerization initiated from alkene-containing proteins | |

| Targeted Bio-conjugates | Antibody-drug conjugates (ADCs) | Site-specific attachment of drugs via click chemistry or other alkene-specific reactions |

| Protein-polymer conjugates | Controlled PEGylation to improve protein stability and pharmacokinetics | |

| Fluorescently labeled proteins for imaging | Attachment of fluorescent dyes for in vivo tracking and diagnostics |

As our ability to synthesize, incorporate, and manipulate unsaturated amino acids continues to advance, we can expect to see a proliferation of new technologies and therapies that leverage the unique chemical properties of these powerful building blocks.

Q & A

Q. What synthetic strategies ensure high enantiomeric purity of (2R)-2-azaniumyl-4-methylpent-4-enoate?

- Methodological Answer : To achieve high enantiomeric purity, asymmetric synthesis using chiral auxiliaries or enantioselective catalysis is recommended. For example, incorporating a chiral amine catalyst in the Strecker synthesis or using enzymatic resolution (e.g., lipase-mediated hydrolysis) can enhance stereochemical control. Protecting the amino group with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups during synthesis prevents racemization. Post-synthesis purification via chiral chromatography (e.g., HPLC with a chiral stationary phase) validates enantiopurity .

Q. Which spectroscopic techniques are most reliable for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and molecular geometry, as demonstrated in studies of structurally similar compounds (e.g., benzyl benzoate derivatives) .

- NMR spectroscopy : Use - and -NMR with 2D techniques (COSY, HSQC, HMBC) to assign proton environments and carbon connectivity. Chemical shifts for the α-amino group (~δ 3.0–4.0 ppm) and olefinic protons (~δ 5.0–5.5 ppm) are critical markers .

- IR spectroscopy : Confirm the presence of carboxylate (asymmetric stretch ~1600 cm) and ammonium groups (N–H stretch ~3300 cm) .

Q. How can the compound’s stability under varying pH conditions be systematically evaluated?

- Methodological Answer : Conduct kinetic stability studies using HPLC or UV-Vis spectroscopy to monitor degradation rates. Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 37°C. Track the disappearance of the parent compound and formation of degradation products (e.g., hydrolysis of the double bond or decarboxylation). Use mass spectrometry (LC-MS) to identify degradation pathways .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the compound’s reactivity in biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model the compound’s electronic properties (e.g., HOMO-LUMO gaps) and interaction energies with biological targets (e.g., enzymes). Molecular docking simulations (using AutoDock Vina) predict binding affinities to receptors, while Molecular Dynamics (MD) simulations assess conformational stability in aqueous environments. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. What experimental approaches resolve contradictions between computational predictions and observed spectroscopic data?

- Methodological Answer :

- Re-evaluate computational parameters : Ensure basis sets and solvation models (e.g., PCM for water) align with experimental conditions.

- Cross-validate with multiple techniques : Combine NMR, X-ray, and IR data to identify discrepancies (e.g., unexpected tautomers or conformers).

- Iterative refinement : Adjust computational models based on empirical data (e.g., scaling vibrational frequencies in IR predictions). Studies on diazenyl carbonates demonstrate this approach .

Q. How can stereochemical effects on biological activity be systematically investigated?

- Methodological Answer : Synthesize both enantiomers and test their activity in receptor-binding assays (e.g., radioligand displacement) or cell-based models. Compare IC values and dose-response curves. For example, studies on (2S)-2-azaniumyl-3-(1,3-thiazol-2-yl)propanoate revealed enantiomer-specific interactions with thiazole-sensitive receptors .

Data Analysis & Interpretation

Q. What statistical methods address variability in replicate measurements of the compound’s physicochemical properties?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify outliers in datasets. Use Bland-Altman plots to assess inter-laboratory reproducibility. For small sample sizes, non-parametric tests (e.g., Mann-Whitney U) are preferable. Studies on benzyl benzoate derivatives employed these methods to validate melting point and solubility data .

Q. How can conflicting results in degradation studies be reconciled?

- Methodological Answer : Conduct forced degradation studies under controlled conditions (light, temperature, oxidizers) and compare degradation pathways using LC-MS/MS. Conflicting results often arise from differences in experimental protocols (e.g., buffer ionic strength). Harmonize methods using ICH guidelines (Q1A–Q1E) for pharmaceutical stability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.